molecular formula C23H37NO9 B1177645 CCAAT-enhancer-binding protein-delta CAS No. 142662-43-9

CCAAT-enhancer-binding protein-delta

Cat. No.: B1177645
CAS No.: 142662-43-9
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Description

Gene Architecture and Chromosomal Localization

The CCAAT/enhancer-binding protein delta gene exhibits a unique architectural organization characterized by the absence of introns, distinguishing it from many other transcription factor genes. This intronless structure facilitates rapid transcriptional responses to cellular stimuli, as the gene can be efficiently transcribed without the complexities associated with splicing machinery. The gene spans approximately 1,252 base pairs and is strategically positioned on human chromosome 8, with cytogenetic localization reported at both 8p11 and 8q11 regions.

Comparative genomic studies have revealed evolutionary conservation of chromosomal positioning across mammalian species. In the mouse genome, the corresponding gene maps to chromosome 16, establishing a region of syntenic homology between mouse chromosome 16 and human chromosome 8. This conserved chromosomal organization suggests fundamental importance of the genomic context for proper gene regulation and expression patterns.

The genomic organization includes specific regulatory elements within the promoter region that respond to various transcriptional activators and repressors. Multiple transcription factor binding sites have been identified within the promoter, including recognition sequences for signal transducer and activator of transcription 3, specificity protein 1, and nuclear factor kappa B. These regulatory elements enable precise temporal and spatial control of gene expression in response to developmental cues, inflammatory signals, and metabolic demands.

Table 1: Genomic Characteristics of CCAAT/Enhancer-Binding Protein Delta Gene

Feature Human Mouse Characteristics
Chromosomal Location 8p11/8q11 Chromosome 16 Syntenic conservation
Gene Length 1,252 bp Variable Intronless structure
Exon Number 1 1 Single exon organization
Protein Length 269 amino acids Similar Highly conserved
Molecular Weight 28.47 kDa Comparable Functional conservation

Protein Domain Composition: bZIP Motif and Functional Subdomains

The CCAAT/enhancer-binding protein delta exhibits a modular domain architecture that enables its multifunctional capabilities as a transcriptional regulator. The protein contains three primary functional domains: an amino-terminal transcriptional activation domain, a central regulatory domain, and a carboxyl-terminal basic leucine zipper domain. This tripartite organization allows for sophisticated regulation of transcriptional activity through domain-specific interactions with cofactors and regulatory proteins.

The transcriptional activation domain occupies the amino-terminal region and contains two distinct alpha helices designated H1 and H2. The H1 helix contributes most significantly to transcriptional activation capacity, while both helices participate in protein-protein interactions with various cofactors. This domain mediates direct binding to cyclic adenosine monophosphate-response element binding protein through helices H1 and H2, and establishes contacts with mitogen-activated protein kinase 14 and E1A binding protein p300 through the H2 helix specifically.

The regulatory domain serves as a central hub for post-translational modifications and protein interactions that modulate transcriptional activity. This domain contains two additional alpha helices, H3 and H4, and harbors multiple amino acid residues critical for functional regulation. Key regulatory residues include lysine 120, threonine 156, serine 160, serine 167, and threonine 171, which serve as sites for phosphorylation and other modifications that fine-tune protein activity.

The basic leucine zipper domain represents the most highly conserved structural element among CCAAT/enhancer-binding protein family members. This domain encompasses a basic amino acid-rich DNA-binding motif that also functions as a nuclear localization signal, followed by a leucine zipper dimerization interface. The zipper region enables both homodimeric and heterodimeric associations, particularly with CCAAT/enhancer-binding protein alpha, expanding the repertoire of DNA sequences that can be recognized and regulated.

Table 2: Functional Domain Organization of CCAAT/Enhancer-Binding Protein Delta

Domain Amino Acid Range Key Features Functional Significance
Transcriptional Activation 1-80 H1 and H2 helices Trans-activation, cofactor binding
Regulatory 81-186 H3 and H4 helices Post-translational modifications
Basic Leucine Zipper 187-269 DNA-binding, dimerization Sequence-specific recognition
Nuclear Localization Signal Within bZIP Basic residues Nuclear targeting

Structural Determinants of DNA Binding Specificity

The DNA binding specificity of CCAAT/enhancer-binding protein delta has been extensively characterized through systematic approaches including polymerase chain reaction-mediated random site selection and electrophoretic mobility shift assays. These studies have revealed that the protein recognizes a consensus DNA sequence defined as RTTGCGYAAY, where R represents either adenine or guanine, and Y represents either cytosine or thymine. This sequence specificity enables selective recognition of regulatory elements within target gene promoters and enhancers.

The basic leucine zipper domain governs DNA binding through a sophisticated mechanism involving major groove contacts mediated by basic amino acid residues. The DNA-binding domain contains a nuclear localization signal that ensures proper subcellular targeting, while the adjacent leucine zipper facilitates dimerization necessary for high-affinity DNA binding. Point mutations that disrupt sequence-specific DNA binding, such as the R198A substitution, do not interfere with nuclear localization but completely abolish transcriptional activation capacity.

Comparative analysis of CCAAT/enhancer-binding protein family members reveals subtle but important differences in DNA binding preferences despite overall sequence similarity. While all family members recognize variations of the core CCAAT sequence, CCAAT/enhancer-binding protein delta exhibits unique binding characteristics that contribute to its distinct biological functions. The protein can bind DNA as a homodimer or form functional heterodimers with other family members, particularly CCAAT/enhancer-binding protein alpha, thereby expanding the range of target sequences that can be regulated.

Structural studies have identified specific amino acid residues within the basic region that make critical contacts with DNA bases and phosphate backbone. Serine 191 within the basic leucine zipper domain represents a particularly crucial residue for DNA binding function. Mutations affecting this residue dramatically impair both DNA binding affinity and transcriptional activation capacity, highlighting its central importance in protein-DNA interactions.

Table 3: DNA Binding Characteristics of CCAAT/Enhancer-Binding Protein Delta

Parameter Specification Experimental Evidence
Consensus Sequence RTTGCGYAAY Random site selection analysis
Binding Mode Homodimer/Heterodimer Electrophoretic mobility shift assays
Critical Residues Serine 191 Mutagenesis studies
Dimerization Partners CCAAT/enhancer-binding protein alpha Co-immunoprecipitation
Affinity Modulation Phosphorylation-dependent Casein kinase II studies

Post-Translational Modifications: Phosphorylation, Acetylation, and Ubiquitination

Post-translational modifications represent critical regulatory mechanisms that modulate CCAAT/enhancer-binding protein delta activity, subcellular localization, and protein stability. Phosphorylation emerges as the most extensively characterized modification, with multiple serine and threonine residues serving as targets for various kinases. Casein kinase II-mediated phosphorylation increases DNA binding activity without affecting binding specificity, demonstrating how post-translational modifications can fine-tune transcriptional output.

The transcriptional activation domain contains three key phosphorylation sites at serine 2, serine 57, and serine 62 that critically regulate transcriptional activity. Phosphorylation at these sites modulates interactions with transcriptional cofactors and influences the recruitment of chromatin remodeling complexes. The regulatory domain harbors additional phosphorylation sites including lysine 120, threonine 156, serine 160, serine 167, and threonine 171, which collectively contribute to the complex regulation of protein function.

Ubiquitination represents another major post-translational modification that controls protein stability and cellular abundance. Multiple E3 ubiquitin ligases have been identified that target CCAAT/enhancer-binding protein delta for proteasomal degradation, including kelch-like family member 9, constitutive photomorphogenic 1 E3 ubiquitin ligase, siah E3 ubiquitin protein ligase 2, and tripartite motif containing 26. These ubiquitin ligases interact with specific domains within the protein to promote ubiquitin-mediated degradation, thereby providing temporal control over protein levels.

The regulatory domain serves as a primary site for ubiquitin ligase interactions, with CCAAT/enhancer-binding protein delta forming complexes with siah E3 ubiquitin protein ligase 2, fanconi anemia complementation group D2, and f-box and WD repeat domain containing 7 through this region. These interactions not only regulate protein stability but also influence subcellular localization and transcriptional activity through mechanisms that extend beyond simple degradation.

Table 4: Post-Translational Modifications of CCAAT/Enhancer-Binding Protein Delta

Modification Type Target Residues Regulatory Enzymes Functional Consequences
Phosphorylation Ser2, Ser57, Ser62 Casein kinase II Enhanced DNA binding
Phosphorylation Thr156, Ser160, Ser167, Thr171 Multiple kinases Activity modulation
Ubiquitination Multiple lysines SIAH2, COP1, TRIM26 Protein degradation
Acetylation Regulatory domain Histone acetyltransferases Transcriptional regulation
SUMOylation Nuclear domains SUMO ligases Nuclear localization

Properties

CAS No.

142662-43-9

Molecular Formula

C23H37NO9

Synonyms

CCAAT-enhancer-binding protein-delta

Origin of Product

United States

Scientific Research Applications

Role in Inflammation and Immune Response

CEBPD is known to be upregulated in response to inflammatory stimuli such as cytokines and lipopolysaccharides. It regulates the expression of several inflammatory mediators, which are crucial for the immune response.

  • Intracellular Lipid Accumulation : A study demonstrated that CEBPD promotes lipid accumulation in M1 macrophages during vascular lesions, indicating its involvement in lipid metabolism and inflammation .
  • Neuroinflammation : CEBPD has been implicated in neuroinflammatory responses associated with Alzheimer's disease. It regulates pentraxin-3, a molecule that modulates macrophage activity, thereby influencing neuronal damage accumulation .

Cancer Biology

CEBPD exhibits dual roles in cancer, acting both as a tumor suppressor and as an oncogene depending on the context.

  • Pancreatic Cancer : Research indicates that CEBPD acts as a tumor suppressor in pancreatic ductal adenocarcinoma. Its expression is lost in cancerous tissues, correlating with poor patient prognosis. Restoration of CEBPD expression decreased cell proliferation and increased apoptosis in cancer cells .
  • Glioblastoma : Conversely, CEBPD has been shown to contribute to drug resistance in glioblastoma by promoting the formation of glioma stem-like cells. Elevated levels of CEBPD were linked to resistance against temozolomide, a common chemotherapeutic agent .

Metabolic Regulation

CEBPD is involved in metabolic processes, particularly in adipogenesis and glucose metabolism.

  • Adipocyte Differentiation : Studies have shown that CEBPD is essential for the differentiation of preadipocytes into mature adipocytes. It regulates genes involved in lipid storage and metabolism .
  • Insulin Sensitivity : CEBPD has been associated with improved insulin sensitivity through its regulatory effects on glucose transporters and lipid metabolism pathways.

Therapeutic Potential

Given its roles in various diseases, CEBPD presents potential therapeutic avenues.

  • Cancer Therapy : Targeting CEBPD could enhance therapeutic strategies for cancers where it acts as a tumor suppressor. Restoring its function may improve treatment outcomes for pancreatic cancer patients .
  • Inflammatory Diseases : Modulating CEBPD activity could provide new strategies for treating inflammatory diseases by controlling macrophage activation and cytokine production .

Case Studies and Findings

The following table summarizes key findings from recent studies on CEBPD:

StudyApplicationKey Findings
Lai et al., 2017Vascular InflammationCEBPD promotes lipid accumulation in macrophages during vascular lesions .
Kashi Batheja et al., 2020Pancreatic CancerLoss of CEBPD correlates with poor prognosis; re-expression reduces cell proliferation .
Zhang et al., 2021GlioblastomaElevated CEBPD contributes to temozolomide resistance via glioma stem-like cell formation .
Li et al., 2010Alzheimer’s DiseaseCEBPD regulates pentraxin-3, affecting macrophage-mediated phagocytosis of damaged neurons .

Comparison with Similar Compounds

Table 1. Structural and Functional Features of C/EBP Family Members

Protein Gene Domain Structure Key Partners Primary Tissue Expression
C/EBPδ CEBPD bZIP, short transactivation STAT-1, NF-κB Liver, brain, immune cells
C/EBPα CEBPA bZIP, two transactivation PPARγ, p300 Adipose tissue, liver
CHOP DDIT3 Truncated bZIP C/EBPβ, ATF4 Pancreas, liver

Table 2. Disease Associations and Therapeutic Implications

Protein Disease Association Mechanism Therapeutic Target?
C/EBPδ Breast cancer metastasis Promoter methylation enhances invasiveness Yes (epigenetic inhibitors)
C/EBPα Acute myeloid leukemia Loss-of-function mutations block differentiation Yes (differentiation therapy)
CHOP Hepatic steatosis Mediates ER stress-induced lipotoxicity Yes (CHOP inhibitors)

Research Findings

  • Genomic Stability: Cebpd-knockout mice exhibit chromosomal instability and centrosome amplification, linking C/EBPδ to mitotic fidelity .
  • ER Stress : CHOP expression increases with diet-induced ER stress but decreases after exercise, highlighting its role in metabolic adaptation .
  • Adipogenesis : C/EBPα and PPARγ co-regulate adipocyte differentiation, while C/EBPδ modulates inflammatory responses in adipose tissue .

Q & A

What is the structural basis for C/EBPδ’s DNA-binding specificity, and how can this be experimentally validated?

Basic Research Question
C/EBPδ belongs to the basic-leucine zipper (bZIP) family, with its DNA-binding domain localized to a conserved 60-amino-acid segment that shares homology with oncogenes like myc and fos . To validate DNA-binding specificity, researchers can use electrophoretic mobility shift assays (EMSAs) with purified C/EBPδ protein and probes containing CCAAT or enhancer core motifs . Mutagenesis studies (e.g., alanine scanning of the basic region) combined with chromatin immunoprecipitation (ChIP) in differentiating 3T3-L1 cells can further map critical residues .

How does C/EBPδ coordinate with other C/EBP isoforms during adipocyte differentiation, and what experimental designs capture this temporal regulation?

Advanced Research Question
C/EBPδ acts upstream in a regulatory cascade: dexamethasone (DEX) directly induces C/EBPδ, while methylisobutylxanthine (MIX) activates C/EBPβ, both of which decline as C/EBPα dominates terminal differentiation . To study this:

  • Time-course Western blotting/Northern blotting of 3T3-L1 lysates during differentiation (Days 0–8) .
  • Hormone withdrawal experiments to test if C/EBPδ/β are required only transiently .
  • Knockdown/overexpression models (e.g., siRNA or CRISPR-Cas9) to assess acceleration or blockade of adipogenesis .

What methodologies identify tissue-specific expression patterns of C/EBPδ during development?

Basic Research Question
C/EBPδ is highly expressed in lipid-metabolizing tissues (liver, fat, lung) and peaks prenatally in rodents . Key methods include:

  • In situ hybridization of embryonic tissue sections to localize mRNA.
  • Immunohistochemistry with isoform-specific antibodies (e.g., anti-C/EBPδ vs. C/EBPα/β) .
  • RT-qPCR across tissues (e.g., liver vs. intestine) to quantify developmental-stage expression .

How can contradictory roles of C/EBPδ in cancer (e.g., tumor-suppressive vs. pro-metastatic) be resolved experimentally?

Advanced Research Question
In pancreatic cancer, C/EBPδ may context-dependently regulate apoptosis or inflammation . Methodological approaches:

  • Cell-type-specific knockout models (e.g., Cre-lox in epithelial vs. stromal cells).
  • Transcriptomic profiling (RNA-seq) of C/EBPδ-deficient tumors to identify downstream targets.
  • Co-culture systems with immune cells to assess cytokine cross-talk (e.g., IL-6/STAT3) .

What post-translational modifications regulate C/EBPδ activity, and how are these detected?

Advanced Research Question
Phosphorylation (e.g., by PKA at Ser299 in C/EBPβ) regulates nuclear translocation , but analogous sites in C/EBPδ remain understudied. Approaches include:

  • Phospho-specific antibodies after treatment with kinase inhibitors (e.g., H89 for PKA).
  • Mass spectrometry of immunoprecipitated C/EBPδ from stimulated cells (e.g., oxidative stress).
  • Live-cell imaging with GFP-tagged C/EBPδ mutants to track subcellular localization .

How do protein-protein interactions (e.g., with DIPA/CCDC85B) modulate C/EBPδ’s function in adipogenesis?

Advanced Research Question
DIPA inhibits C/EBPδ by binding its regulatory domain, blocking transcriptional activation . To study this:

  • Co-immunoprecipitation (Co-IP) in 3T3-L1 lysates during differentiation .
  • Luciferase reporter assays with C/EBPδ-responsive promoters (e.g., PPARγ) ± DIPA overexpression.
  • Structural studies (e.g., cryo-EM) to resolve the C/EBPδ-DIPA complex and identify disruption strategies .

What experimental models clarify C/EBPδ’s role in inflammation and metabolic diseases?

Advanced Research Question
C/EBPδ regulates pro-inflammatory cytokines (e.g., IL-6) and hepatic gluconeogenesis . Methods:

  • Conditional knockout mice (e.g., Cebpd<sup>−/−</sup> in hepatocytes) challenged with high-fat diet or LPS.
  • ChIP-seq in macrophages to map C/EBPδ binding at loci like IL6 or TNFα .
  • Metabolomic profiling of serum/liver tissue to link transcriptional activity to metabolic phenotypes .

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